molecular formula C11H16ClNO B6324001 N-Phenyltetrahydro-2H-pyran-4-amine hydrochloride CAS No. 1158305-74-8

N-Phenyltetrahydro-2H-pyran-4-amine hydrochloride

Cat. No. B6324001
CAS RN: 1158305-74-8
M. Wt: 213.70 g/mol
InChI Key: ZYSNIOLYTCTGSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Phenyltetrahydro-2H-pyran-4-amine hydrochloride is a chemical compound with the CAS Number: 360058-83-9 . It has a molecular weight of 213.71 . The compound is produced in accordance with internationally recognized requirements for the development and production of reference standards .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15NO.ClH/c1-2-4-10 (5-3-1)12-11-6-8-13-9-7-11;/h1-5,11-12H,6-9H2;1H . This code provides a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 213.71 . More detailed physical and chemical properties, such as melting point, boiling point, and solubility, were not available in the sources I found.

Mechanism of Action

N-Phenyltetrahydro-2H-pyran-4-amine hydrochloride is known to have a wide range of effects on biological systems. It is believed to act as an inhibitor of various enzymes, including cholinesterase, protease, and phosphodiesterase. It is also known to act as an agonist of certain receptors, including muscarinic and nicotinic receptors. In addition, this compound is known to act as an inhibitor of certain ion channels, including calcium and potassium channels.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes, receptors, and ion channels. It has also been shown to have anti-inflammatory, anti-oxidant, and anti-microbial properties. In addition, this compound has been shown to modulate the activity of various hormones, neurotransmitters, and other biological molecules.

Advantages and Limitations for Lab Experiments

N-Phenyltetrahydro-2H-pyran-4-amine hydrochloride has several advantages for use in lab experiments. It is a highly soluble compound, which makes it easy to use in a variety of experiments. In addition, it is a relatively inexpensive compound, which makes it ideal for use in large-scale experiments. However, this compound also has some limitations. It is not very stable, and can degrade quickly when exposed to light or heat. In addition, it is not very soluble in organic solvents, which can limit its use in certain experiments.

Future Directions

N-Phenyltetrahydro-2H-pyran-4-amine hydrochloride has numerous potential future applications. It has been suggested that it could be used as a therapeutic agent for the treatment of various neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. It has also been suggested that it could be used as a drug delivery system for various drugs, such as antibiotics and anti-cancer drugs. In addition, this compound could be used to study the effects of various environmental pollutants on biological systems. Finally, this compound could be used in lab experiments to study the effects of various drugs and compounds on biological systems.

Synthesis Methods

N-Phenyltetrahydro-2H-pyran-4-amine hydrochloride can be synthesized via a variety of methods. The most common method is the reaction between phenylalanine and ethylenediamine, which produces this compound and ethylenediamine hydrochloride. This reaction is typically carried out in an aqueous solution at room temperature. Other methods of synthesis include the reaction of phenylalanine with sodium hydroxide and the reaction of phenylalanine with acetic anhydride.

Scientific Research Applications

N-Phenyltetrahydro-2H-pyran-4-amine hydrochloride has been widely used in a variety of scientific research applications. It has been used to study the biochemical and physiological effects of various drugs and compounds, as well as to study the mechanism of action of various enzymes. It has also been used to study the effects of various hormones, neurotransmitters, and other biological molecules. In addition, this compound has been used in lab experiments to study the effects of various environmental pollutants on biological systems.

properties

IUPAC Name

N-phenyloxan-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-2-4-10(5-3-1)12-11-6-8-13-9-7-11;/h1-5,11-12H,6-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSNIOLYTCTGSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00701863
Record name N-Phenyloxan-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00701863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

360058-83-9
Record name N-Phenyloxan-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00701863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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